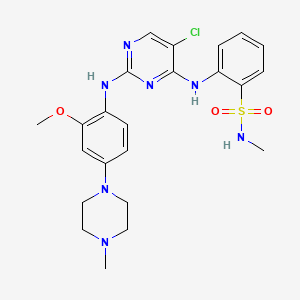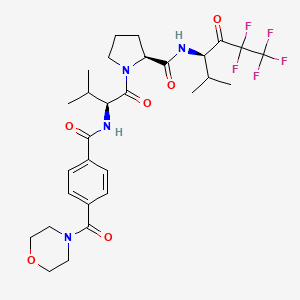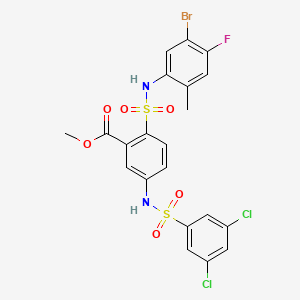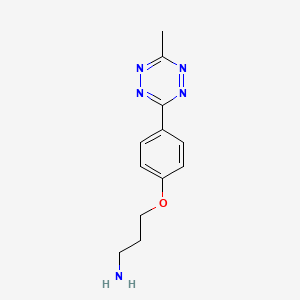
甲基四嗪-丙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of methyltetrazine-Propylamine. This reagent is supplied as HCl salt for improved stability and easy handling.
科学研究应用
Bioorthogonal Chemistry
“Methyltetrazine-Propylamine” plays a significant role in bioorthogonal chemistry . Bioorthogonal reactions are widely used in biological systems and have been trialed in patients, attracting a lot of attention in this century . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications .
Cellular Labeling
One of the applications of “Methyltetrazine-Propylamine” is in cellular labeling . The compound can be used to label cells in a biological system, providing a way to track and study these cells .
Live-cell Imaging
“Methyltetrazine-Propylamine” is also used in live-cell imaging . This allows scientists to observe cells in their natural environment and understand their behavior in real-time .
Diagnosis
The compound has applications in the field of diagnosis . It can be used to detect diseases at an early stage, improving the chances of successful treatment .
Drug Release
“Methyltetrazine-Propylamine” is used in drug release . It can be used to control the release of drugs in the body, ensuring that they reach the target area effectively .
Oncotherapy
The compound has applications in oncotherapy . It can be used in the treatment of cancer, providing a new approach to combat this disease .
Fluorescent Imaging
“Methyltetrazine-Propylamine” is used in fluorescent imaging . The compound can be used to create fluorescent bioprobes, which are essential tools for understanding biological systems .
Synthesis of Tetrazine Derivatives
“Methyltetrazine-Propylamine” is used in the synthesis of tetrazine derivatives . These derivatives have various applications in bioorthogonal chemistry and materials science .
作用机制
Target of Action
Methyltetrazine-Propylamine, also known as 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine or Methyltetrazine-propylamine HCl salt, is primarily used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of Methyltetrazine-Propylamine are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
Methyltetrazine-Propylamine acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Methyltetrazine-Propylamine is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, Methyltetrazine-Propylamine (via the PROTACs it forms) can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
The pharmacokinetic properties of the resulting protacs would be influenced by the characteristics of the methyltetrazine-propylamine linker, as well as the ligands for the e3 ligase and the target protein .
Result of Action
The primary result of the action of Methyltetrazine-Propylamine is the degradation of specific target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the activity of these proteins, potentially influencing various cellular processes . The specific effects would depend on the identity and function of the target proteins .
Action Environment
The action of Methyltetrazine-Propylamine is influenced by various environmental factors. For instance, the efficiency of protein degradation by the ubiquitin-proteasome system can be affected by factors such as temperature and pH . Additionally, the stability and efficacy of the PROTACs formed by Methyltetrazine-Propylamine could be influenced by factors such as the presence of other proteins or small molecules .
属性
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-propylamine HCl salt | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



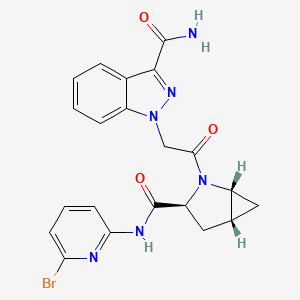
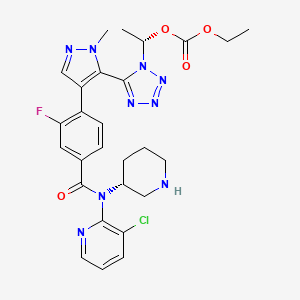

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)


